molecular formula C9H13N3O B1312035 3-[(3-Pyridinylmethyl)amino]propanamide CAS No. 957297-05-1

3-[(3-Pyridinylmethyl)amino]propanamide

Cat. No.: B1312035
CAS No.: 957297-05-1
M. Wt: 179.22 g/mol
InChI Key: YPTSYWFJVWRLQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Pyridinylmethyl)amino]propanamide typically involves the reaction of 3-pyridinemethanamine with propanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Pyridinylmethyl)amino]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Pyridinylmethyl)amino]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Pyridinylmethyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Pyridinylmethyl)amino]propanamide
  • 3-[(4-Pyridinylmethyl)amino]propanamide
  • 3-[(3-Pyridinylethyl)amino]propanamide

Uniqueness

3-[(3-Pyridinylmethyl)amino]propanamide is unique due to its specific pyridine ring substitution, which imparts distinct chemical and biological properties. This substitution pattern influences its binding affinity and selectivity towards various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-(pyridin-3-ylmethylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-9(13)3-5-12-7-8-2-1-4-11-6-8/h1-2,4,6,12H,3,5,7H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTSYWFJVWRLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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